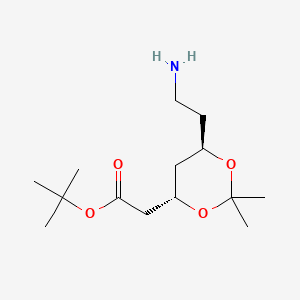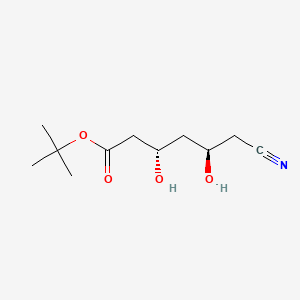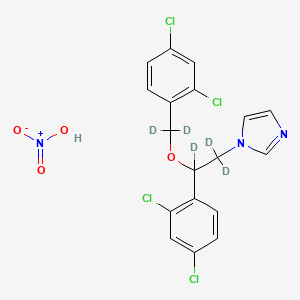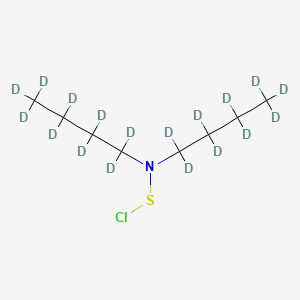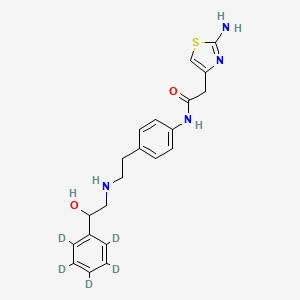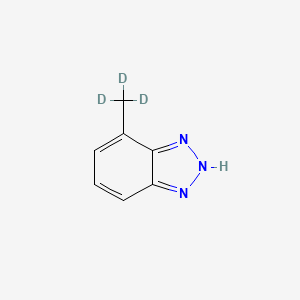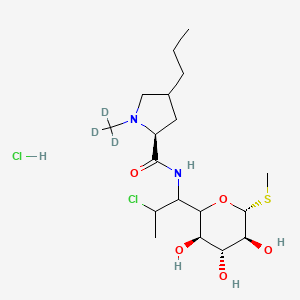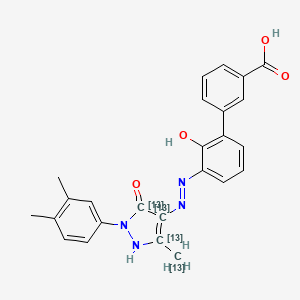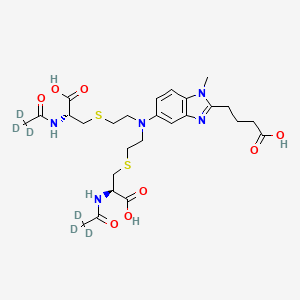
(4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate, also known as 4-chloro-5,6-dimethylpyridin-3-ylmethyl acetate, is a widely used organic compound in scientific research. This compound is a colorless liquid with a melting point of 13°C and a boiling point of 154°C. It is soluble in water and has a molar mass of 203.6 g/mol. The compound has many uses in scientific research, including in the synthesis of other compounds, as a reagent, and as a catalyst.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
(4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate and its derivatives have been synthesized and analyzed for their crystal structure and theoretical calculations. For instance, compounds with similar structures have been synthesized, such as 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, which was synthesized and its crystal structure determined through X-ray diffraction. This compound belongs to the monoclinic symmetry and its structure provides insights into the molecular arrangement and interactions within similar compounds (Ren et al., 2006).
Chemical Reactions and Processes
Compounds structurally related to this compound have been involved in various chemical reactions and processes. For example, the synthesis and process improvement of 4-Chloro-2,3-dimethylpyridine-N-oxide, a compound with a related structure, has been documented, indicating the efficiency of the synthesis process and the high yields obtained. This highlights the chemical reactivity and potential applications of similar compounds in various chemical syntheses and industrial processes (Xiao-liang, 2006).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of compounds related to this compound have been extensively studied. For instance, the crystal structure of Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate was determined, revealing the inclination of the 4-chlorophenyl ring to the pyridine ring and the formation of inversion dimers in the crystal, which stack along the b-axis direction. This study contributes to understanding the molecular interactions and stability of such compounds (Mague et al., 2017).
Theoretical Investigations and Atomic Charges
Theoretical investigations have been carried out on compounds with structures similar to this compound. These studies involve Density Functional Theory (DFT) calculations to explore the electronic structure, atomic net charges, and population analyses. Such investigations provide valuable insights into the electronic properties and reactivity of these compounds, which are essential for understanding their behavior in various chemical contexts (Ren et al., 2006).
Propriétés
IUPAC Name |
(4-chloro-5,6-dimethylpyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-7(2)12-4-9(10(6)11)5-14-8(3)13/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVAPJHOKMWRGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)COC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675509 |
Source


|
| Record name | (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-97-2 |
Source


|
| Record name | (4-Chloro-5,6-dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


